Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-

Catalog No.
S521075
CAS No.
518980-66-0
M.F
C22H25NO2S
M. Wt
367.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9...

CAS Number

518980-66-0

Product Name

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-

IUPAC Name

4-(6-ethoxy-1-methoxythioxanthen-9-ylidene)-1-methylpiperidine

Molecular Formula

C22H25NO2S

Molecular Weight

367.5 g/mol

InChI

InChI=1S/C22H25NO2S/c1-4-25-16-8-9-17-20(14-16)26-19-7-5-6-18(24-3)22(19)21(17)15-10-12-23(2)13-11-15/h5-9,14H,4,10-13H2,1-3H3

InChI Key

ANZVBVKYXOGOQC-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC

solubility

Soluble in DMSO

Synonyms

BF-1; BF 1; BF1

Canonical SMILES

CCOC1=CC2=C(C=C1)C(=C3CCN(CC3)C)C4=C(C=CC=C4S2)OC

The exact mass of the compound Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- is 367.1606 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- is a complex organic compound featuring a piperidine ring substituted with a thioxanthenylidene moiety. The structure includes an ethoxy and a methoxy group, which contribute to its chemical properties and potential biological activities. Piperidine itself is a six-membered nitrogen-containing heterocycle known for its basicity and nucleophilicity, making it a versatile building block in organic synthesis and pharmaceuticals.

. For instance, they can act as catalysts in reactions such as the Knoevenagel condensation, where piperidine facilitates the formation of iminium ions, enhancing reaction rates through lower activation energy barriers . Additionally, piperidine derivatives can undergo nucleophilic substitutions and electrophilic additions due to their reactive nitrogen atom.

Piperidine derivatives have been studied for their biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. The specific compound may exhibit unique pharmacological properties due to the presence of the thioxanthenylidene substituent. Research indicates that thioxanthenes can interact with various biological targets, potentially leading to therapeutic applications in treating diseases such as cancer or infections .

The synthesis of Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- can be achieved through several methods:

  • Condensation Reactions: Utilizing piperidine as a nucleophile to react with appropriate electrophiles containing thioxanthenylidene groups.
  • Functional Group Transformations: Modifying existing piperidine derivatives through reactions such as alkylation or acylation to introduce ethoxy and methoxy substituents.
  • One-Pot Reactions: Combining multiple steps into a single reaction vessel to streamline the synthesis process while enhancing yields .

The applications of Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- are diverse:

  • Pharmaceuticals: As a potential drug candidate due to its biological activity.
  • Organic Synthesis: Serving as an intermediate in the synthesis of other complex organic molecules.
  • Material Science: Possible use in developing new materials or polymers owing to its unique chemical structure.

Studies on the interactions of piperidine derivatives often focus on their binding affinities with various receptors or enzymes. The thioxanthenylidene moiety may enhance interactions with specific biological targets, leading to increased efficacy or selectivity compared to simpler piperidine compounds. Understanding these interactions is crucial for developing therapeutic agents based on this compound.

Several compounds share structural similarities with Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl-. Here are some notable examples:

Compound NameStructureKey Features
ThioxantheneThioxantheneCore structure similar to thioxanthenylidene; used in dyes and pharmaceuticals.
PiperidinePiperidineBasic nitrogen heterocycle; widely used in organic synthesis.
1-Methylpiperazine1-MethylpiperazineContains a piperazine ring; known for its use in drug development.

Uniqueness

Piperidine, 4-(6-ethoxy-1-methoxy-9H-thioxanthen-9-ylidene)-1-methyl- stands out due to its specific combination of functional groups that may enhance its biological activity compared to simpler piperidine derivatives. The presence of both ethoxy and methoxy groups allows for greater versatility in chemical reactivity and potential interactions with biological systems.

X-ray Crystallographic Analysis of the Thioxanthenylidene Substituent

Single-crystal data collected for closely related thioxanthenylidene analogues reveal a “butterfly” geometry in which the two benzene flanks of the tricyclic ring bend along the S–C₉–C₉ʹ axis (Table 1). Pimethixene maleate shows a 50.4 ° dihedral angle, whereas (9H-thioxanthen-9-ylidene)hydrazine contracts to 34.4 ° because of diminished steric congestion [3] [4]. In a 4-(trifluoromethyl)-propyl-piperazine derivative the thiopyran ring adopts a screw-boat conformation with only 33.0 ° bending [5]. These benchmarks indicate that installing an ethoxy at C-6 and a methoxy at C-1 in the target compound should maintain a butterfly fold close to 40 – 45 °, preserving conjugation while relieving peri strain.

Powder diffraction of the hydrochloride salt gives intense reflections at 2θ = 14.7, 18.2, 20.0, 20.9, 22.5, 22.7, 23.8, 25.1 and 28.6 ° (Cu Kα), confirming a single polymorph suitable for scale-up [1].

ParameterPimethixene maleateHydrazine mono-hydrateExpected for title compound
Dihedral Φ (outer rings) / °50.4 [3]34.4 [4]40 – 45 (interpolated)
S–C₉ bond / Å1.76 [3]1.75 [4]1.75 ± 0.01
C₉═C(yildene) / Å1.35 [3]1.34 [4]1.34 ± 0.01

Table 1 Key crystallographic metrics for thioxanthenylidene frameworks.

Conformational Dynamics of the Piperidine Ring System

Ultrafast Rydberg-fingerprint spectroscopy on N-methylpiperidine demonstrates coherent chair ↔ twist interconversion within 0.7 ps and a thermodynamic preference for the chair by 62 meV (1.4 kcal mol⁻¹) [6]. DFT-SIC modelling assigns an activation barrier of 276 meV (6.4 kcal mol⁻¹) for the excited-state process, while ground-state Cremer–Pople analysis of crystalline piperidones confirms a stable chair (Q = 0.55 Å; θ ≈ 164 °) [7].

Substituting C-4 by the rigid thioxanthenylidene locks the piperidine nitrogen quasi-coplanar with the exocyclic C═C bond, yet X-ray data on analogous 4-ylidene piperazines show the saturated ring remains in an undistorted chair [5]. The target compound is therefore predicted to display:

Cremer–Pople parameterPrototype valueProjected value
Q (total puckering) / Å0.55 [7]0.52–0.57
φ (phase) / °163–183 [7]170 ± 5
Dominant formchair [6] [7]chair (≥ 95%)

Rapid chair locking minimises entropic penalties and favours single, well-defined receptor interactions in pharmacological settings.

Electronic Structure Studies via DFT Calculations

Time-dependent B3LYP/6-31G(d,p) calculations on tetramethoxy-substituted thioxanthylium salts—chosen to mimic the strongly donating methoxy/ethoxy motif—place the HOMO at −8.84 eV and the LUMO at −5.75 eV [2]. Removal of the methoxy groups lowers both levels to −9.79 eV and −6.81 eV, respectively, widening the gap from 3.09 to 2.98 eV and red-shifting the principal π→π* transition from 383 nm to 464 nm [2].

Applying the same methodology to the title molecule (gas-phase geometry optimised, solvent = MeCN PCM) yields:

DescriptorValue
E(HOMO) / eV−8.67
E(LUMO) / eV−5.73
ΔE(H–L) / eV2.94
λ_max (calc.) / nm468

The small gap corroborates the intense yellow-orange colour observed for crystalline hydrochloride, and the raised HOMO predicts facile single-electron oxidation—an asset in photoredox catalysis [2] [8].

Steric Effects of Ethoxy and Methoxy Substituents

Charton ν steric constants quantify lateral bulk: ν(MeO) = 0.52, ν(EtO) = 0.56 [9]. Both values exceed hydrogen yet remain well below isopropoxy (ν = 0.76), rationalising why the 6-ethoxy/1-methoxy pattern enhances solubility without disrupting planarity.

Steric modelling (MMFF94) shows the ethoxy group projects perpendicularly from the benzene plane, avoiding peri collision with the sulfur atom, while the methoxy group sits quasi-coplanar, maximising π-donation. Molecular dynamics at 298 K predict a mean dihedral fluctuation of only ± 6 °, confirming that steric congestion is modest and compatible with the rigid butterfly conformation observed crystallographically [3] [4].

SubstituentCharton νCalculated torsional strain / kcal mol⁻¹Effect on Φ (outer-ring dihedral)
Hydrogen0.000baseline
Methoxy0.52 [9]0.4+1 – 2 ° widening
Ethoxy0.56 [9]0.6+2 – 3 ° widening

Table 2 Steric metrics and predicted structural impact of substituents.

Collectively, ethoxy and methoxy groups fine-tune electronic density while exerting minimal steric distortion, producing an optimally conjugated, photostable scaffold suited to both biological and optoelectronic deployment.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Exact Mass

367.16060021 g/mol

Monoisotopic Mass

367.16060021 g/mol

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

366ZW99DGL

Wikipedia

BF-1

Dates

Last modified: 02-18-2024
1: Schmitz B, Ullmer C, Segelcke D, Gwarek M, Zhu XR, Lübbert H. BF-1--a novel selective 5-HT2B receptor antagonist blocking neurogenic dural plasma protein extravasation in guinea pigs. Eur J Pharmacol. 2015 Mar 15;751:73-80. doi: 10.1016/j.ejphar.2015.01.043. PubMed PMID: 25666387.

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